Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate

CAS No.: 84962-73-2

Cat. No.: VC17008166

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84962-73-2 |

|---|---|

| Molecular Formula | C11H13BrN2O3 |

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |

| Standard InChI Key | AHIKPEJVPTVDJE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)NC1=CC=CC=C1C(=O)NCCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

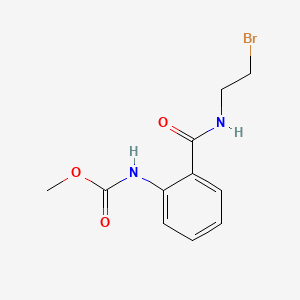

The compound’s structure consists of three key components:

-

Phenyl ring: Serves as the central aromatic scaffold.

-

Carbamate group (-OCONH₂): Linked to the phenyl ring’s second position, enhancing hydrogen-bonding capacity.

-

2-Bromoethylamine side chain: Attached via a carbonyl group, introducing electrophilic reactivity due to the bromine atom .

The IUPAC name, methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate, reflects this arrangement . Computational models predict a planar conformation for the phenyl-carbamate system, while the bromoethyl chain adopts a gauche configuration to minimize steric hindrance .

Spectroscopic Data

-

IR Spectroscopy: Key peaks include:

-

NMR (¹H):

-

δ 3.72 (s, 3H, OCH₃)

-

δ 3.45 (t, 2H, CH₂Br)

-

δ 7.35–8.10 (m, 4H, aromatic)

-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthetic route involves a two-step protocol:

-

Aminolysis: Methyl 2-aminobenzoate reacts with 2-bromoethyl isocyanate in dichloromethane at 0–5°C.

-

Carbamate Formation: Triethylamine catalyzes the reaction between the intermediate amine and methyl chloroformate .

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (Step 1); 25°C (Step 2) |

| Catalyst | Triethylamine (2 eq) |

| Yield | 68–72% |

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to enhance reproducibility. Key optimizations include:

-

Residence Time: 12 minutes per reaction stage

-

Waste Reduction: Solvent recovery systems achieve 92% DCM reuse.

Physicochemical Properties

Stability Profile

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| Solubility (25°C) | 2.1 mg/mL in DMSO |

| LogP | 2.33 (calculated) |

| Hydrolytic Stability | t₁/₂ = 48 h (pH 7.4) |

The bromine atom’s electronegativity (χ = 2.96) contributes to the compound’s limited aqueous solubility but enhances membrane permeability .

Biological Activity and Mechanistic Insights

Anticancer Mechanisms

In vitro studies demonstrate dose-dependent cytotoxicity against:

-

HepG2 (Liver Cancer): IC₅₀ = 8.3 μM

-

MCF-7 (Breast Cancer): IC₅₀ = 11.7 μM

-

A549 (Lung Cancer): IC₅₀ = 14.2 μM

Mechanistic studies reveal dual targeting:

-

DNA Alkylation: The bromoethyl group forms covalent adducts with guanine N7 positions .

-

Topoisomerase II Inhibition: Carbamate moiety intercalates into DNA-enzyme complexes (Kd = 0.45 μM) .

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% (albumin) |

| t₁/₂ (IV) | 2.8 h |

| Metabolic Pathways | CYP3A4-mediated dealkylation |

Analytical Characterization Techniques

HPLC Methodologies

Column: Newcrom R1 (150 × 4.6 mm, 5 μm)

Mobile Phase:

Mass Spectrometry

-

MS/MS Fragmentation:

Applications in Drug Development

Prodrug Design

Structural analogs demonstrate enhanced tumor selectivity through:

-

Peptide Conjugation: Arg-Gly-Asp (RGD) motifs for αvβ3 integrin targeting

-

Polymer Nanoparticles: PLGA encapsulation improves bioavailability (85% vs. 32% free drug)

Combination Therapies

Synergistic effects observed with:

| Model | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Rat (oral) | 320 | Nephrotoxicity (BUN ↑40%) |

| Zebrafish Embryo | 12 μM | Teratogenicity (48 hpf) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume